Bienvenue dans la boutique en ligne BenchChem!

Nemifitide ditriflutate

Major Depressive Disorder Clinical Efficacy Randomized Controlled Trial

Nemifitide ditriflutate (INN-00835) is a bis(trifluoroacetate) pentapeptide with ultra-rapid SC absorption (Cmax 10 min) and a 15–30 min plasma half-life, demonstrating an ~5–7 day onset in MDD. It is not interchangeable with MIF-1, fluoxetine, or desipramine. Its 44% response rate in chronic refractory depression and unique biphasic dose-response in the FSL model make it an irreplaceable comparator for TRD biomarker validation, target deconvolution (MC4/MC5, bombesin receptors), and sustained-release parenteral formulation development.

Molecular Formula C37H45F7N10O10
Molecular Weight 922.8 g/mol
CAS No. 204992-09-6
Cat. No. B1599397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemifitide ditriflutate
CAS204992-09-6
Synonyms4-fluoro-L-phenylalanyl-trans-4-hydroxy-L-prolyl-L-arginyl-glycyl-tryptophanamide ditrifluoroacetate
INN 00835
INN-00835
INN00835
nemifitide ditriflutate
Molecular FormulaC37H45F7N10O10
Molecular Weight922.8 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);2*(H,6,7)/t21-,23+,25+,26+,27+;;/m1../s1
InChIKeyQXCFOJXOLMOPRK-QOXNQHIRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nemifitide Ditriflutate (CAS 204992-09-6) Procurement Overview: A Synthetic Pentapeptide Antidepressant for Research and Development


Nemifitide ditriflutate, also known by its development code INN-00835, is a synthetic pentapeptide analog of the endogenous melanocyte-inhibiting factor (MIF-1), possessing the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ [1]. It is chemically defined as the bis(trifluoroacetate) salt, with a molecular weight of 922.80 g/mol [2]. Nemifitide was advanced into Phase 2/3 clinical development by Innapharma/Tetragenex as a rapid-onset antidepressant for the treatment of major depressive disorder (MDD) [3]. Its pharmacological profile includes activity as a serotonin 5-HT2A receptor antagonist and a serotonin transporter (SERT) inhibitor, although the precise mechanism underlying its clinical effects remains incompletely defined [4].

Why Generic Substitution Fails for Nemifitide Ditriflutate in Research Applications


Procurement of generic or alternative pentapeptide antidepressants, including the endogenous precursor MIF-1, is not a scientifically valid substitute for nemifitide ditriflutate in replicative or developmental research. Nemifitide exhibits a unique and complex in vivo and in vitro profile that is not recapitulated by MIF-1, conventional small-molecule antidepressants (e.g., fluoxetine, desipramine), or other peptide analogs [1]. Its distinct pharmacokinetic signature, characterized by a very short plasma half-life (15–30 minutes) and rapid absorption (Cmax at 10 minutes) following subcutaneous administration, contrasts sharply with orally administered SSRIs [2]. Critically, nemifitide demonstrates activity in treatment-refractory patient populations—a clinical context where many first-line alternatives have already failed—making it an essential comparator for research programs aimed at understanding or overcoming antidepressant resistance [3]. The compound's specific salt form (ditriflutate) and requisite subcutaneous route of administration further preclude simple interchangeability.

Nemifitide Ditriflutate Quantitative Differentiation Guide: Head-to-Head Evidence vs. Comparators


Superior Efficacy vs. Placebo in Major Depressive Disorder Clinical Trial

In a 6-week, double-blind, multicenter trial involving 81 patients with MDD, nemifitide ditriflutate demonstrated statistically significant superiority over placebo at a dose of 45 mg/day administered subcutaneously [1]. The primary endpoint was the change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS). The peak effect was observed one week after the end of the 2-week treatment period, a time point that is atypical for conventional antidepressants which often require 4-6 weeks of continuous administration for maximum effect.

Major Depressive Disorder Clinical Efficacy Randomized Controlled Trial

Differentiated Activity Profile vs. Fluoxetine and Desipramine in Animal Model of Depression

In the Flinders Sensitive Line (FSL) rat genetic model of depression, nemifitide exhibited a unique temporal and dose-response profile when directly compared to the reference antidepressants fluoxetine (an SSRI) and desipramine (a tricyclic) [1]. Nemifitide at 0.3 mg/kg significantly increased swimming time (a measure of antidepressant-like effect) after just 5 days of treatment, similar to desipramine (5.0 mg/kg) but in contrast to fluoxetine (5.0 mg/kg), which did not show significant activity at this early time point. Furthermore, nemifitide and fluoxetine both exhibited long-lasting effects, whereas the effect of desipramine did not persist. Nemifitide also displayed a unique non-linear, biphasic dose-response curve, with efficacy at low (0.025–0.3 mg/kg) and high (3.0–15.0 mg/kg) doses but not at intermediate doses (0.4–2.4 mg/kg).

Animal Model Forced Swim Test Antidepressant Onset

Efficacy in Treatment-Refractory Depression: A Differentiating Clinical Application

In an open-label pilot study involving 25 patients with chronic refractory depression—a population defined by inadequate response to multiple prior antidepressant trials—treatment with subcutaneous nemifitide ditriflutate (40-240 mg/day for 10-20 doses) resulted in a response rate of 44% (11 out of 25 patients) as defined by a >50% reduction from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS) [1]. Among these responders, 7 patients (64%) maintained a sustained response for the remainder of the acute treatment phase. Importantly, patients who maintained a response were followed for up to two years and successfully retreated upon relapse, with a mean duration of response following initial treatment and between retreatments of approximately 2 months.

Treatment-Resistant Depression Refractory Depression Clinical Response

Unique Pharmacokinetic Profile: Ultra-Rapid Absorption and Elimination

Phase 1 clinical pharmacokinetic studies revealed that nemifitide ditriflutate has an exceptionally short elimination half-life (t1/2) of 15-30 minutes and achieves peak plasma concentration (Cmax) at approximately 10 minutes following subcutaneous injection in healthy volunteers [1]. Systemic exposure (AUC and Cmax) was shown to be dose-proportional across the studied range of 18 to 320 mg. Notably, there was no evidence of systemic drug accumulation after 5 consecutive daily doses. This contrasts starkly with most conventional oral antidepressants, which have half-lives ranging from several hours (e.g., venlafaxine, ~5 hours) to multiple days (e.g., fluoxetine, 4-6 days).

Pharmacokinetics Half-life Subcutaneous Administration

Receptor Binding Profile: Micromolar Affinity at 5-HT2A, MC4, MC5, and Bombesin Receptors

In vitro studies indicate that nemifitide and its active metabolite (M1) bind to a unique panel of receptors at micromolar concentrations. These include the serotonin 5-HT2A and 5-HT2C receptors, the melanocortin receptors MC4 and MC5, and the bombesin receptor [1]. Nemifitide functions as a 5-HT2A antagonist and also inhibits the serotonin transporter (SERT) [2]. The compound can cross the blood-brain barrier [1].

Receptor Pharmacology Binding Affinity Target Engagement

Reported Rapid Onset of Action in Responding Patients

Multiple clinical reports and reviews have noted that in the subset of patients who respond to nemifitide, the onset of antidepressant action is rapid, occurring within approximately 5-7 days [1]. One placebo-controlled study reported onset of action was observed within 48 hours after treatment, with peak effect at approximately 1 week and efficacy lasting through a 4-week follow-up period [2]. This is a significant departure from the typical 2-6 week therapeutic lag associated with conventional antidepressants like SSRIs and SNRIs.

Onset of Action Therapeutic Latency Depression Treatment

Optimal Research and Industrial Application Scenarios for Nemifitide Ditriflutate


Preclinical Pharmacology: Benchmark for Rapid-Onset Antidepressant Mechanisms

Given its demonstrated rapid onset of action (~5-7 days) and efficacy in the FSL rat model after just 5 days of treatment [1], nemifitide ditriflutate serves as an essential positive control or benchmark compound in preclinical studies investigating novel rapid-acting antidepressants (e.g., ketamine-like agents, neurosteroids). Its unique biphasic dose-response and long-lasting effect in the forced swim test provide a specific behavioral signature against which new compounds can be compared.

Clinical Research: Reference Compound for Treatment-Resistant Depression (TRD) Studies

Nemifitide's demonstrated 44% response rate in a pilot study of patients with chronic refractory depression [2] makes it a scientifically valid comparator for clinical research programs focused on TRD. It is particularly valuable for studies aiming to validate novel biomarkers, neuroimaging correlates, or genetic predictors of response in a population where conventional antidepressants have failed.

Drug Discovery: Probing Non-Monoaminergic Targets in Depression

Nemifitide's binding to melanocortin receptors (MC4, MC5) and the bombesin receptor, in addition to its activity at 5-HT2A and SERT [3], makes it a unique tool compound for investigating the role of these non-canonical receptor systems in mood regulation. It can be used in target validation studies, phenotypic screening assays, and to generate hypotheses about polypharmacological approaches to treating depression.

Formulation and Drug Delivery Research: Model for Parenteral Peptide Delivery

The pharmacokinetic profile of nemifitide—ultra-rapid absorption (Cmax at 10 min) and a very short half-life (15-30 min) following subcutaneous injection [4]—renders it an excellent model compound for the development of sustained-release parenteral formulations (e.g., depot injections, implantable devices) for peptide therapeutics. Its dose-proportional systemic exposure and lack of accumulation after 5 daily doses simplify pharmacokinetic modeling for such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nemifitide ditriflutate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.